![molecular formula C16H27N5O2 B2825049 Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate CAS No. 1803611-78-0](/img/structure/B2825049.png)
Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Airway Smooth Muscle Contraction
Takahashi et al. (1997) studied the effects of certain compounds, including tert-butyl derivatives, on the contraction of human airway smooth muscle induced by endothelin-1 and IRL 1620. Their research suggested interactions with endothelin receptors, which could have implications for respiratory diseases (Takahashi et al., 1997).
2. Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) on 2-aminopyrimidines, which are structurally related to tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate, explored their role as ligands for the histamine H4 receptor. This research highlighted the potential of these compounds in anti-inflammatory and antinociceptive applications, relevant to pain management (Altenbach et al., 2008).
3. Synthesis of Cyclic Amino Acid Esters
Moriguchi et al. (2014) synthesized tert-butyl derivatives as cyclic amino acid esters. These compounds are valuable in the study of molecular structures and can have applications in various biochemical processes (Moriguchi et al., 2014).
4. Key Intermediate in Rho–Kinase Inhibitor Synthesis
Gomi et al. (2012) developed a practical synthesis method for a tert-butyl derivative that serves as a key intermediate in the production of the Rho–kinase inhibitor K-115. This research contributes to the field of pharmacology, particularly in the development of treatments for diseases modulated by Rho–kinase activity (Gomi et al., 2012).
5. Versatile Intermediates for Asymmetric Synthesis of Amines
Ellman et al. (2002) studied N-tert-Butanesulfinyl imines, closely related to the tert-butyl derivatives , for their versatility in the asymmetric synthesis of amines. This research is significant for synthetic chemistry, providing insights into the production of various enantioenriched amines (Ellman et al., 2002).
properties
IUPAC Name |
tert-butyl 4-[(4-aminopyrimidin-2-yl)methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-16(2,3)23-15(22)21-9-4-5-12(7-10-21)19-11-14-18-8-6-13(17)20-14/h6,8,12,19H,4-5,7,9-11H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHNLSMJHLSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.